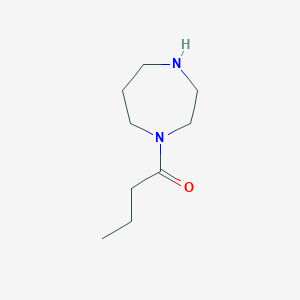

1-(1,4-Diazepan-1-yl)butan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-4-9(12)11-7-3-5-10-6-8-11/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULGOYFOLAVLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442672 | |

| Record name | 1-(1,4-diazepan-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61903-12-6 | |

| Record name | 1-(1,4-diazepan-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Compound Research

Heterocyclic compounds are a fundamental class of organic molecules that are indispensable to the field of medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for the development of new therapeutic agents. The seven-membered ring of the 1,4-diazepane scaffold, in particular, offers a unique three-dimensional structure. This non-planar conformation allows for the precise spatial arrangement of various chemical groups, which is a critical factor in designing molecules that can selectively bind to complex biological receptors.

Significance of 1,4 Diazepane Scaffolds in Contemporary Medicinal Chemistry

The 1,4-diazepane ring system is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.com This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for drug design. jocpr.comnih.gov The utility of this scaffold is evident in the wide range of biological activities exhibited by its derivatives, which include potential applications as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents. jocpr.combenthamscience.com

The success of the 1,4-diazepane scaffold is partly due to its favorable physicochemical properties. These include a semi-rigid ring structure that can be modified with various substituents, a balance of hydrogen bond donors and acceptors, and an intermediate level of lipophilicity (fat-solubility). nih.gov These characteristics are highly desirable in drug candidates, as they influence absorption, distribution, metabolism, and excretion within the body. The adaptability of the 1,4-diazepane ring allows chemists to fine-tune these properties to optimize a compound's therapeutic potential. nih.gov

Overview of Scientific Research Directions for 1 1,4 Diazepan 1 Yl Butan 1 One Derivatives

Established Synthetic Pathways for the Core Structure of this compound

The construction of the this compound scaffold can be achieved through several established synthetic strategies. These methods primarily involve the formation of the 1,4-diazepane ring followed by the introduction of the butanone moiety, or vice versa.

N-Alkylation Strategies for 1,4-Diazepane Ring Formation

The formation of the 1,4-diazepane ring is a critical step in the synthesis of the target compound. One common approach involves the N-alkylation of a suitable precursor. For instance, the reaction of an N-substituted ethylenediamine (B42938) with a 3-halopropylamine derivative can lead to the formation of the seven-membered ring. Another versatile method is the reductive amination of dicarbonyl compounds with diamines.

A recent study detailed the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, where the 1,4-diazepane-6-amine (DAZA) core was functionalized via a one-pot synthesis. chemisgroup.usacs.org This involved a carbonyl amine condensation followed by reductive amination with sodium borohydride. chemisgroup.usacs.org While this specific example leads to a more complex derivative, the underlying principles of reductive amination are broadly applicable to the synthesis of simpler 1,4-diazepane structures.

Coupling Reactions for Butanone Moiety Introduction

Once the 1,4-diazepane ring is formed, the butanone moiety can be introduced via N-acylation. A highly plausible and direct method for the synthesis of this compound is the acylation of 1,4-diazepane with butanoyl chloride or a related activated derivative of butanoic acid. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

While a specific protocol for the synthesis of this compound is not extensively documented in the reviewed literature, the synthesis of its lower homolog, 1-(1,4-diazepan-1-yl)ethanone, has been reported, suggesting the feasibility of this approach. The general reaction between acyl chlorides and amines is a well-established transformation in organic synthesis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

A representative, though hypothetical, reaction scheme for the synthesis of this compound via N-acylation is presented below:

The reaction conditions for such an acylation would typically involve a suitable solvent and a base to neutralize the hydrochloric acid byproduct. Below is a hypothetical data table outlining potential reaction conditions.

| Entry | Acylating Agent | Solvent | Base | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Butanoyl chloride | Dichloromethane (B109758) | Triethylamine (B128534) | 0 to 25 | 85-95 |

| 2 | Butyric anhydride | Tetrahydrofuran | Pyridine | 25 | 80-90 |

| 3 | Butanoyl chloride | Acetonitrile | Diisopropylethylamine | 0 to 25 | 88-96 |

Advanced Synthetic Approaches for this compound Analogs

The development of advanced synthetic methods allows for the preparation of more complex and stereochemically defined analogs of this compound. These approaches are crucial for exploring the structure-activity relationships of this class of compounds.

Enzymatic Catalysis in Chiral Synthesis

Enzymatic catalysis offers a powerful tool for the synthesis of chiral molecules with high enantioselectivity. While no specific enzymatic synthesis of this compound has been reported, the principles of enzymatic resolution can be applied to its chiral analogs. For instance, lipases are known to catalyze the enantioselective acylation of racemic amines. researchgate.net

A study on the enzymatic dynamic kinetic resolution of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines using Candida antarctica lipase (B570770) B demonstrates the potential for enzymatic methods in the synthesis of chiral diamine derivatives. acs.orgnih.gov This approach could theoretically be adapted to resolve a racemic mixture of a chiral 1,4-diazepane precursor or a derivative of the final compound.

Stereoselective Synthetic Route Development

The development of stereoselective synthetic routes is essential for obtaining enantiomerically pure this compound analogs. A recent publication described the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, which allows for the introduction of a chiral center into the diazepane ring with high enantioselectivity. This method provides access to gem-disubstituted diazepanone heterocycles, which can be further functionalized.

Another approach involves the use of chiral starting materials. A chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids has been reported. This strategy allows for the synthesis of diazepanes with defined stereochemistry at the 2-position.

The following table illustrates potential stereoselective transformations that could be applied to the synthesis of chiral this compound analogs.

| Reaction Type | Catalyst/Reagent | Substrate Type | Potential Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Palladium complex with chiral ligand | Substituted 1,4-diazepan-5-one | Enantiomerically enriched alkylated diazepanone |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) | Racemic chiral 1,4-diazepane derivative | Separation of enantiomers via selective acylation |

| Chiral Pool Synthesis | Enantiomerically pure amino acid | - | 1,4-Diazepane with defined stereocenter |

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel derivatives of this compound is guided by the desire to modulate their biological activity. Structure-activity relationship (SAR) studies of related compounds, such as benzodiazepines, can provide valuable insights into the design of new analogs. chemisgroup.usresearchgate.net

Key areas for modification in the this compound scaffold include:

Substitution on the 1,4-diazepane ring: The introduction of substituents at various positions on the seven-membered ring can influence the compound's conformation and its interaction with biological targets.

Modification of the butanone side chain: Altering the length of the alkyl chain, introducing branching, or incorporating other functional groups can impact the compound's lipophilicity and binding affinity.

Derivatization of the second nitrogen atom: The secondary amine in the diazepane ring provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

The following table outlines some potential design strategies for novel derivatives.

| Modification Site | Proposed Modification | Potential Impact on Properties |

|---|---|---|

| 1,4-Diazepane Ring (e.g., C-2, C-5, C-6, C-7) | Introduction of alkyl, aryl, or hydroxyl groups | Altered conformation, steric hindrance, and hydrogen bonding potential |

| Butanone Side Chain | Varying alkyl chain length (e.g., ethanone, pentanone) | Modified lipophilicity and van der Waals interactions |

| Butanone Side Chain | Introduction of unsaturation or aromatic rings | Enhanced rigidity and potential for pi-stacking interactions |

| N-4 Position | Alkylation or acylation with various substituents | Creation of diverse chemical libraries for screening |

By systematically exploring these modifications, it is possible to develop novel this compound derivatives with optimized properties for various applications.

Chemical Hybridization Strategies

Chemical hybridization is a powerful drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, selectivity, and efficacy, or a multitargeted mechanism of action. nih.gov For this compound, the 1,4-diazepane ring serves as a versatile scaffold for the attachment of other biologically active moieties.

One plausible hybridization strategy involves the incorporation of the this compound moiety into larger molecular frameworks known to interact with specific biological targets. For instance, the diazepine (B8756704) ring system has been successfully integrated into molecules targeting G-protein coupled receptors (GPCRs). nih.gov By appending pharmacophores known to bind to a particular GPCR to the diazepane nitrogen or the butanone chain, novel hybrid compounds with potentially enhanced or dual activity could be synthesized.

Another approach is to merge the this compound scaffold with other heterocyclic systems. The 1,4-dihydropyridine (B1200194) nucleus, a well-studied scaffold in medicinal chemistry, could be a candidate for such hybridization. nih.gov The resulting hybrid might exhibit a unique pharmacological profile, combining the properties of both the diazepine and dihydropyridine (B1217469) rings.

Table 1: Potential Hybridization Strategies for this compound

| Hybridization Partner | Rationale | Potential Therapeutic Area |

| GPCR Ligand Pharmacophore | To create novel GPCR modulators with improved properties. | CNS disorders, metabolic diseases |

| 1,4-Dihydropyridine Scaffold | To combine the biological activities of both heterocyclic systems. | Cardiovascular diseases, neurodegenerative disorders |

| Kinase Inhibitor Moiety | To develop dual-target inhibitors for complex diseases. | Oncology, inflammatory diseases |

Bioisosteric Replacement Approaches

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties. spirochem.comresearchgate.net This strategy is employed to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.gov For this compound, both the butanone chain and the diazepane ring are amenable to bioisosteric modifications.

The amide bond within the butanone moiety is a key site for bioisosteric replacement. It can be replaced with other functional groups such as a sulfonamide, a reverse amide, or various five-membered heterocyclic rings to alter its hydrogen bonding capacity, polarity, and metabolic stability. drughunter.com For example, replacing the carbonyl group of the butanone with a thiocarbonyl could impact its electronic properties and interaction with target proteins.

The diazepane ring itself can also be a subject of bioisosteric replacement. The carbon atoms within the ring could be substituted with other heteroatoms, such as oxygen or sulfur, to create oxazepane or thiazepane analogs, respectively. Furthermore, the strategic replacement of hydrogen atoms with fluorine can influence the pKa of the nitrogen atoms and block sites of metabolism. nih.govcambridgemedchemconsulting.com The introduction of a silicon atom in place of a carbon, a "silicon switch," has also been shown to improve efficacy and bioavailability in some drug candidates. researchgate.net

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Potential Impact |

| Carbonyl (C=O) | Thiocarbonyl (C=S), Sulfonyl (SO2) | Altered electronics, hydrogen bonding |

| Amide (-CONH-) | Sulfonamide (-SO2NH-), Reverse Amide (-NHCO-) | Modified metabolic stability, polarity |

| Diazepane Ring | Oxazepane, Thiazepane Rings | Changes in ring conformation, polarity |

| Hydrogen (-H) | Deuterium (-D), Fluorine (-F) | Modified metabolic stability, pKa |

| Carbon (-CH2-) | Silicon (-SiH2-) | Improved bioavailability, efficacy |

Modifications on the Butanone Chain and Diazepane Ring for Structural Diversity

Generating structural diversity is crucial for exploring the structure-activity relationship (SAR) of a lead compound. For this compound, modifications to both the butanone chain and the diazepane ring can lead to a wide range of analogs with diverse properties.

The butanone chain can be readily modified by varying its length, introducing branching, or incorporating unsaturation. For example, the synthesis of analogs with shorter (ethanone) or longer (pentanone) acyl chains can probe the optimal chain length for biological activity. biosynth.com The introduction of substituents, such as hydroxyl groups, halogens, or small alkyl groups, along the chain can also influence the molecule's polarity and steric profile.

The diazepane ring offers multiple points for modification. The secondary amine in the ring can be functionalized with a variety of substituents, including alkyl, aryl, or heterocyclic groups. This can be achieved through standard N-alkylation or N-arylation reactions. Furthermore, the carbon backbone of the diazepane ring can be substituted to introduce chiral centers or to rigidify the ring system. For instance, the synthesis of benzo-fused diazepines has been a successful strategy to create more rigid and conformationally constrained analogs. nih.govnih.govresearchgate.net

Table 3: Potential Modifications for Structural Diversity

| Modification Site | Type of Modification | Rationale |

| Butanone Chain | Varying chain length | Optimize lipophilicity and fit in binding pocket |

| Butanone Chain | Introduction of substituents | Modulate polarity, steric interactions |

| Diazepane N-4 | Alkylation, Arylation | Explore substituent effects on activity |

| Diazepane Ring | Introduction of substituents | Introduce chirality, alter conformation |

| Diazepane Ring | Fusion with aromatic rings | Create rigid, conformationally constrained analogs |

In Vitro Pharmacological Profiling of this compound Analogs

The in vitro evaluation of this compound derivatives has been crucial in elucidating their mechanism of action at the molecular level. These studies have primarily focused on their ability to bind to various receptors and inhibit enzymes, as well as their effects on cancer cell viability.

Receptor Binding Affinity Assays (e.g., Dopamine (B1211576), Serotonin (B10506), Sigma Receptors)

The affinity of this compound analogs for dopamine, serotonin, and sigma receptors has been a key area of investigation, particularly for their potential as antipsychotic agents.

One notable derivative, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , has been extensively profiled for its receptor binding affinities. nih.govnih.gov This compound, an analog of the butyrophenone (B1668137) antipsychotic haloperidol, demonstrates a multi-receptor binding profile. It exhibits moderate affinity for the dopamine D2 receptor and a high affinity for the D4 receptor. nih.gov In comparison to established atypical antipsychotics, this derivative shows comparable or superior binding at several key serotonin (5-HT) and dopamine receptor subtypes. nih.govnih.gov The affinity for various receptors is critical for the therapeutic efficacy and side-effect profile of antipsychotic drugs. nih.govmdpi.com

The binding affinities (Ki, nM) of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one and reference compounds at various receptors are detailed below.

| Receptor | 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |

|---|---|---|---|

| Dopamine D2 | 15.5 | 125 | 1.2 |

| Dopamine D4 | 4.2 | 9 | 5 |

| Serotonin 5-HT1A | 145 | 180 | 4100 |

| Serotonin 5-HT2A | 2.8 | 12 | 45 |

| Serotonin 5-HT2C | 9.2 | 9.6 | 4800 |

| Serotonin 5-HT6 | 32 | 6.9 | >10,000 |

| Serotonin 5-HT7 | 49 | 81 | 390 |

Data sourced from Ablordeppey et al., 2008. nih.govnih.gov

Furthermore, other research has focused on developing 1,4-diazepane-based compounds as ligands for sigma receptors (σR). nih.gov The sigma-1 receptor (σ1R) is recognized as a potential target for therapeutic intervention in neurodegenerative disorders and as a neuroprotective agent. nih.govsigmaaldrich.com A series of novel 1,4-diazepane-containing derivatives have been synthesized and evaluated for their affinity to sigma receptors. Among these, benzofuran (B130515) and quinoline (B57606) substituted diazepane derivatives have demonstrated the highest affinity for σR. nih.gov

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-4 (DPP-4))

While not direct analogs of this compound, derivatives of the related 1,4-diazepan-2-one (B1253349) scaffold have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme in glucose metabolism and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov Optimization of the 1,4-diazepan-2-one structure has led to the development of highly potent and selective DPP-4 inhibitors. nih.gov

Cellular Assays for Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of 1,4-diazepane-based sigma receptor ligands has been assessed against cancer cell lines. In a study involving benzofuran and quinoline substituted diazepane derivatives, the compounds were tested for their cytotoxic effects on human pancreatic carcinoma (PANC1) and human neuroblastoma (SH-SY5Y) cell lines, which are known to express high levels of the σ1R. nih.gov

The majority of the synthesized diazepane derivatives did not exhibit significant cytotoxicity at various concentrations. One compound, a quinoline-substituted diazepane, showed moderate toxicity towards PANC1 cells, but only at a high concentration of 100 μM. nih.gov These findings suggest a generally low cytotoxic profile for this class of compounds. nih.gov

| Compound | Cell Line | Concentration (μM) | Cell Viability (%) |

|---|---|---|---|

| Benzofuran-substituted diazepane (2c) | PANC1 | 100 | >80 |

| SH-SY5Y | 100 | >80 | |

| Quinoline-substituted diazepane (3d) | PANC1 | 100 | 51 |

| SH-SY5Y | 100 | >80 |

Data is a representation from findings in Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. nih.gov

In Vivo Efficacy Assessments and Preclinical Investigations

The therapeutic potential of this compound derivatives has also been explored in preclinical animal models to assess their efficacy in relevant disease states.

Behavioral Models for Central Nervous System Activity (e.g., Antipsychotic, Anxiolytic)

The in vivo antipsychotic potential of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one was evaluated in rodent models. nih.govnih.gov This compound was tested for its ability to inhibit apomorphine-induced stereotyped behavior in mice and rats, a standard preclinical screen for antipsychotic activity. The results indicated that this derivative has an efficacy comparable to that of the atypical antipsychotic clozapine. nih.gov

A significant advantage of atypical antipsychotics is a reduced propensity to cause extrapyramidal side effects (EPS). In a rat model designed to assess catalepsy, a predictor of EPS in humans, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one did not induce catalepsy at doses up to five times its effective dose (ED50). nih.govnih.gov This suggests a favorable side-effect profile compared to typical antipsychotics like haloperidol. nih.gov

The anxiolytic effects of diazepine derivatives have also been investigated, often using models like the elevated plus-maze. nih.govnih.gov For instance, derivatives of diazepino[1,2-a]benzimidazole have demonstrated anxiolytic activity, with some compounds showing superior effects to diazepam at equimolar doses. researchgate.net

Animal Models for Anticancer Efficacy

While in vitro studies have shown a low cytotoxic potential for some this compound derivatives, in vivo data on their anticancer efficacy in animal models is not extensively available in the reviewed literature. However, the broader class of diazepine and benzodiazepine (B76468) compounds has been investigated for anticancer properties. blrcl.org For example, diazepam itself has been shown to exert antitumor effects in various cancer models by inducing apoptosis and inhibiting cell proliferation. blrcl.org The potential for this compound derivatives in oncology would require further preclinical investigation in relevant animal tumor models to establish any in vivo efficacy. nih.gov

Evaluation in Specific Disease Models (e.g., Glaucoma, Benign Prostatic Hyperplasia, Type 2 Diabetes)

The therapeutic utility of novel chemical entities is critically assessed through their performance in established disease models. For derivatives of this compound, evaluation has spanned several conditions, with notable findings in the context of metabolic diseases.

Glaucoma: Direct research investigating this compound derivatives for glaucoma is not prominent in publicly available literature. However, studies on the broader class of benzodiazepines (BZDs) offer a potential, albeit indirect, line of inquiry. A population-based, case-control study highlighted that new users of BZDs had a significantly increased risk for developing acute angle-closure glaucoma (AACG), an ophthalmic emergency. nih.gov The risk was most pronounced within the first 7 days of initiating BZD use. nih.gov While these findings are not specific to the this compound scaffold, they underscore a potential class-wide effect on intraocular dynamics that warrants consideration in the pharmacological screening of any new diazepine-based compound.

Benign Prostatic Hyperplasia (BPH): The evaluation of this compound derivatives specifically for the treatment of BPH is not extensively documented in current research. The management of BPH is primarily dominated by other drug classes. nih.govnih.gov These include alpha-1 adrenergic blockers like tamsulosin (B1681236) and terazosin, which relax smooth muscle in the prostate and bladder neck, and 5-alpha-reductase inhibitors such as finasteride, which reduce the size of the prostate gland by blocking the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). nih.govmedscape.com The potential for diazepane derivatives to offer a novel mechanistic approach remains an open area for investigation.

Type 2 Diabetes: Research into structurally related compounds has shown significant promise. Specifically, derivatives of N-acyl-1,4-diazepan-2-one have been identified as a novel pharmacophore for potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. nih.gov DPP-4 inhibitors are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes. Optimization of this diazepan-2-one scaffold led to the development of highly potent and orally bioavailable inhibitors. For instance, modifications on the seven-membered ring resulted in compounds with strong DPP-4 inhibitory activity, as measured by their half-maximal inhibitory concentration (IC₅₀). nih.gov

Table 1: DPP-4 Inhibitory Activity of 1,4-Diazepan-2-one Derivatives

| Compound | Structure | DPP-4 IC₅₀ (nM) |

|---|---|---|

| 9i | 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative | 8.0 |

| 14a | 3R,6R-dimethyl-1,4-diazepan-2-one derivative | 9.7 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Exploration of Therapeutic Potential for this compound Derivatives

The structural motif of a diazepine ring fused with or containing a ketone functional group is a recurring theme in medicinal chemistry, suggesting a broad potential for therapeutic applications.

The diazepine core is famously associated with the benzodiazepine class of drugs, which are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. nih.govdrugbank.com The archetypal drug, diazepam (Valium), exerts its effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. drugbank.com

Building on this legacy, research into novel diazepine-containing structures continues. A study focusing on new dibenz nih.govresearchgate.netdiazepine-1-one analogues demonstrated promising anxiolytic activity in an elevated plus maze model. researchgate.net Furthermore, fused heterocyclic systems incorporating the diazepine ring, such as diazepino[1,2-a]benzimidazole derivatives, have been shown to possess anti-anxiety effects that are superior to diazepam in preclinical models, potentially with a more favorable side-effect profile. nih.gov These findings suggest that the 1,4-diazepan-1-one scaffold could serve as a valuable template for developing new agents for neuropsychiatric disorders.

The diazepine structure has also been explored for its potential in oncology. A notable example is Diazepinomicin (B1684322), a natural product featuring a rare dibenzodiazepinone core. researchgate.net A series of synthesized diazepinomicin derivatives were evaluated for their in vitro growth inhibitory activity against human carcinoma cell lines, with results indicating potential anticancer selectivity. researchgate.net This highlights the potential of the diazepinone core as a pharmacophore for the development of new cytotoxic agents.

Metabolic syndrome is a cluster of conditions that includes type 2 diabetes, obesity, and hypertension. As detailed previously (Section 3.2.3), derivatives of 1,4-diazepan-2-one have been successfully optimized as potent DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov The mechanism of DPP-4 inhibition enhances the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. This targeted action makes these compounds highly relevant for managing the hyperglycemic component of metabolic syndrome. The oral bioavailability and efficacy of these optimized diazepanone derivatives in preclinical models underscore their therapeutic potential in this area. nih.gov

Ocular Disorders: As mentioned, while direct studies on this compound are lacking, the observed association between the broader benzodiazepine class and acute angle-closure glaucoma suggests that the diazepine scaffold can influence ocular physiology. nih.gov This link, though cautionary, opens a potential field of investigation to explore whether specific derivatives could be designed to modulate intraocular pressure for therapeutic benefit in conditions other than AACG, or to specifically avoid such effects.

Antimicrobial Activity: The search for novel antimicrobial agents has led to the investigation of diverse heterocyclic structures. Research has shown that certain dibenzodiazepine derivatives possess potent inhibitory activity against intracellular multidrug-resistant bacteria, such as S. typhimurium, in both macrophage and epithelial cells. nih.gov One derivative, SW33, was found to be effective against several intracellular pathogens and appeared to function by targeting host cell factors or bacterial virulence, a mechanism that could reduce the likelihood of resistance development. nih.gov While structurally distinct, the success of these related diazepine compounds provides a strong rationale for evaluating the antimicrobial potential of this compound derivatives.

Mechanism of Action and Molecular Interactions of 1 1,4 Diazepan 1 Yl Butan 1 One Analogs

Detailed Analysis of Receptor Ligand Interactions

The interaction of 1,4-diazepane-based compounds with various receptor systems is a critical determinant of their pharmacological activity. The following sections dissect the binding affinities and modulatory effects of these analogs at several major receptor families.

Dopamine (B1211576) Receptor Subtype Modulation (D1, D2, D3, D4)

Analogs of 1-(1,4-Diazepan-1-yl)butan-1-one have demonstrated notable interactions with dopamine receptor subtypes, with a particular emphasis on the D4 receptor. Research into a series of 1,4-diazepane derivatives has identified compounds with high affinity and selectivity for the D4 receptor, a target of considerable interest for the development of atypical antipsychotics.

One such analog, FAUC 213 , stands out as a highly selective and potent antagonist of the human D4 receptor, exhibiting a binding affinity (Ki) of 2.2 nM. researchgate.net Its selectivity for the D4 receptor is pronounced when compared to its significantly lower affinity for the D2 and D3 subtypes, with Ki values of 3.4 µM and 5.3 µM, respectively. researchgate.netnih.gov This level of selectivity suggests that the 1,4-diazepane scaffold can be effectively utilized to design ligands that preferentially target the D4 receptor, potentially offering a route to antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism. While specific data for D1 receptor modulation by these direct analogs is less defined, the high selectivity of compounds like FAUC 213 for D4 over other subtypes underscores the chemical tractability of the 1,4-diazepane core for achieving subtype-selective dopamine receptor ligands. researchgate.net

Table 1: Dopamine Receptor Binding Affinities of FAUC 213

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 3.4 µM |

| Dopamine D3 | 5.3 µM |

| Dopamine D4 | 2.2 nM |

Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A)

The serotonergic system, particularly the 5-HT1A and 5-HT2A receptor subtypes, is another key area of investigation for 1,4-diazepane analogs. These receptors are implicated in the pathophysiology of depression and anxiety, and their modulation is a cornerstone of many existing treatments.

The D4-selective antagonist FAUC 213 also demonstrates affinity for serotonin receptors, albeit at lower potencies than for its primary target. It displays Ki values of 1.2 µM for the 5-HT1A receptor and 0.52 µM for the 5-HT2A receptor. researchgate.net This polypharmacology, where a single compound interacts with multiple targets, is a common feature of many centrally acting agents. In a related context, studies on 1,2,4-benzothiadiazine derivatives, which also feature an arylpiperazine moiety common in CNS drug discovery, have identified compounds with high selectivity for the 5-HT1A receptor, with one derivative showing a pKi of 8.04 and functioning as a partial agonist. researchgate.net This highlights the potential for modifications to the core heterocyclic structure and its substituents to fine-tune activity between dopamine and serotonin receptor systems.

Table 2: Serotonin Receptor Binding Affinities of FAUC 213

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Serotonin 5-HT1A | 1.2 µM |

| Serotonin 5-HT2A | 0.52 µM |

Sigma Receptor Subtype Selectivity (Sigma-1, Sigma-2)

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for a variety of neurological conditions. Research has shown that the 1,4-diazepane ring system is a privileged scaffold for achieving high affinity and selectivity for the σ1 receptor.

A significant finding is that the expansion of a piperazine (B1678402) ring to a 1,4-diazepane (homopiperazine) ring leads to a marked improvement in both σ1 receptor affinity and selectivity over the σ2 subtype. researchgate.net For instance, the 1,4-dibenzyl derivative of a chiral 1,4-diazepane was found to interact with σ1 receptors with a Ki value of 7.4 nM and demonstrated a 53-fold selectivity for σ1 over σ2 receptors. researchgate.net Further supporting this, a separate study on novel 1,4-diazepane-based ligands identified a benzofuran (B130515) derivative with a high σ1 receptor affinity (Ki = 8 nM). nih.gov These findings underscore the favorable interaction of the seven-membered diazepane ring with the binding pocket of the σ1 receptor chaperone protein.

Table 3: Sigma-1 (σ1) Receptor Binding Affinities of 1,4-Diazepane Analogs

| Compound | Binding Affinity (Ki) for σ1 |

|---|---|

| 1,4-dibenzyl derivative | 7.4 nM |

| Benzofuran derivative (2c) | 8 nM |

Alpha-1 Adrenergic Receptor Antagonism

Interactions with adrenergic receptors are a common feature of many centrally acting drugs and can contribute to both therapeutic effects and side-effect profiles. Analogs based on the 1,4-diazepane structure have been shown to possess affinity for α1-adrenergic receptors.

Table 4: Alpha-1 Adrenergic Receptor Binding Affinity of FAUC 213

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Alpha-1 (α1) | 0.27 µM |

Histamine (B1213489) H-1 Receptor Interactions

The histamine H1 receptor is a well-known target for antihistamines used to treat allergic conditions, and its blockade in the central nervous system is associated with sedation. Many CNS-active drugs exhibit off-target affinity for the H1 receptor.

Enzymatic Inhibition Mechanisms

Beyond direct receptor interactions, 1,4-diazepane derivatives have been explored as inhibitors of various enzymatic processes, demonstrating the versatility of this chemical scaffold.

A significant area of research has been the development of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological process in Alzheimer's disease. nih.gov A library of 38 compounds based on the 1,4-diazepane scaffold was synthesized and evaluated for this inhibitory activity. Certain derivatives showed moderate to good inhibition of Aβ42 aggregation (up to 52%) and even more potent inhibition of Aβ40 aggregation (up to 77%). nih.gov This suggests that these compounds can interfere with the protein-protein interactions that lead to the formation of neurotoxic plaques.

In a different therapeutic area, novel 1,4-diazepane derivatives have been designed as inhibitors of Factor Xa, a crucial serine protease in the blood coagulation cascade. One such compound demonstrated potent Factor Xa inhibitory activity with an IC50 value of 6.8 nM, indicating its potential as an anticoagulant.

Furthermore, the broader class of 1,4-benzodiazepines has been investigated for cholinesterase inhibition. A series of 1,4-benzodiazepine-2,5-diones were found to have potent, reversible anticholinesterase activity, highlighting another potential enzymatic target for this structural class. Finally, an analog, 1-(1,4-Diazepan-1-yl)ethanone, has been described as a competitive inhibitor of tyrosine kinases.

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis Induction)

The anticancer potential of 1,4-diazepane analogs is significantly linked to their ability to modulate critical intracellular signaling pathways, frequently culminating in the induction of apoptosis, or programmed cell death. Apoptosis is an orderly and energy-dependent process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, making the targeted activation of apoptotic pathways a key strategy in anticancer drug development. Analogs of this compound have been investigated for their cytotoxic effects, with research pointing towards the engagement of specific molecular cascades that lead to cell death in cancerous cells.

The primary mechanisms of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis. nih.gov Initiator caspases (like caspase-8 and -9) are activated first, which in turn activate executioner caspases (like caspase-3, -6, and -7) that dismantle the cell. nih.gov

Research into heterocyclic compounds structurally related to 1,4-diazepane derivatives has provided insights into the likely mechanisms of apoptosis induction. For instance, a novel benzothiazole (B30560) derivative, PB11, has been shown to induce apoptosis in human cancer cell lines by activating the intrinsic mitochondrial pathway. nih.gov This involves an increase in the activity of caspase-9 and the subsequent activation of caspase-3. nih.gov Furthermore, this compound was found to suppress the PI3K/AKT signaling pathway, a critical pro-survival pathway often overactive in cancer. nih.gov The treatment of U87 and HeLa cancer cells with PB11 resulted in nuclear condensation and fragmentation, which are characteristic features of apoptosis. nih.gov

Studies on 7-(1,4-diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines have demonstrated significant cytotoxic activities against a broad panel of cancer cell lines. researchgate.net Two compounds from this series, in particular, showed potent growth inhibitory, cytostatic, and cytotoxic effects, suggesting their potential as leads for new anticancer drugs. researchgate.net The 1,4-diazepane moiety is considered a core element in various compounds that exhibit cytotoxicity through mechanisms like DNA interaction and depletion of cellular ATP. researchgate.net

The structural features of these analogs play a crucial role in their apoptotic efficacy. For example, in a series of 1,4-benzothiazine analogs, the oxidation state of the sulfur atom, the presence of a carbonyl group, and the nature and position of side chains were all found to modulate the compound's ability to induce apoptosis. researchgate.net The induction of apoptosis by these analogs was associated with a cascade of biochemical events, including the activation of phospholipase C, generation of ceramide, loss of mitochondrial membrane potential (ΔΨm), and the activation of caspases-8, -9, and -3. researchgate.net

The table below summarizes the cytotoxic activities of some 1,4-diazepane and related heterocyclic analogs against various cancer cell lines, highlighting their potential to inhibit cancer cell growth, which is often a prelude to apoptosis.

| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 7-(1,4-diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines | 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govoxazolo-[4,5-d]-pyrimidine | Various (NCI-60 panel) | GI₅₀ (Growth Inhibition) | 0.9-1.9 µM | researchgate.net |

| 7-(1,4-diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines | 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govoxazolo[4,5-d]pyrimidine | Various (NCI-60 panel) | TGI (Total Growth Inhibition) | 2.1-3.6 µM | researchgate.net |

| 7-(1,4-diazepan)-substituted nih.govoxazolo[4,5-d]pyrimidines | 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govoxazolo[4,5-d]pyrimidine | Various (NCI-60 panel) | LC₅₀ (Lethal Concentration) | 5.9-7.4 µM | researchgate.net |

| Cyclohepta[b]thieno[2,3-e] nih.govnih.govdiazepin-5(4H)-one derivatives | Compounds 7c, 7e, 7f | HepG-2, MCF-7, HCT-116 | IC₅₀ (Inhibitory Concentration) | 4.4-13 µg/mL | |

| 1,4-benzodiazepin-3-one derivatives | Diastereomer (2S,5R) | PC-3 (Prostate Cancer) | GI₅₀ (Growth Inhibition) | 7.0 µM | ulaval.ca |

| 1,4-benzodiazepin-3-one derivatives | Diastereomer (2S,5S) | PC-3 (Prostate Cancer) | GI₅₀ (Growth Inhibition) | 10.8 µM | ulaval.ca |

Characterization of Ligand-Target Binding Dynamics

A variety of computational and experimental techniques are employed to characterize these binding dynamics. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that can predict the binding mode of a ligand within the active site of a target protein and assess the stability of the resulting complex over time. nih.gov For instance, a study on novel 1,4-diazepane-based sigma (σ) receptor ligands utilized MD simulations to understand their interaction with the receptor. nih.gov The simulations revealed that van der Waals interactions were the primary forces responsible for binding. nih.gov The study also showed that the ligand's conformation within the binding pocket remained stable throughout the simulation, indicating a favorable and sustained interaction. nih.gov

Experimental techniques provide quantitative data on binding kinetics and thermodynamics. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are two such methods. SPR can measure the association (k_on) and dissociation (k_off) rate constants of a ligand-target interaction, from which the equilibrium dissociation constant (K_D) can be derived. A study on dipeptidyl peptidase-4 (DPP-4) inhibitors demonstrated that these compounds bind rapidly to their target in a process driven by electrostatic forces, and they exhibit slow dissociation rates, contributing to their high affinity. vetmeduni.ac.at ITC, on the other hand, directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). For the DPP-4 inhibitors, the binding was found to be predominantly enthalpy-driven. vetmeduni.ac.at

The structural features of the 1,4-diazepane scaffold and its substituents are critical in determining the binding dynamics. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using NMR spectroscopy, X-ray crystallography, and molecular modeling revealed that these molecules adopt an unexpected low-energy, U-shaped conformation. ulaval.ca This pre-organized conformation is thought to mimic the bioactive conformation, thereby reducing the entropic penalty upon binding to the receptor. ulaval.ca

The following table presents key binding parameters and findings from studies on 1,4-diazepane and related heterocyclic compounds, illustrating the types of data used to characterize ligand-target interactions.

| Compound Class/Analog | Target | Technique(s) | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| 1,4-Diazepane-based ligands (e.g., compound 2c) | Sigma-1 Receptor (σ₁R) | Binding Assays, Molecular Dynamics | Kᵢ = 8 nM. Binding is driven by van der Waals interactions. The diazepane spacer improved affinity over a piperidine (B6355638) ring. | nih.gov |

| N,N-disubstituted-1,4-diazepane antagonists | Orexin Receptors (OX₁R/OX₂R) | NMR, X-ray Crystallography, Molecular Modeling | Adopts a low-energy, U-shaped conformation stabilized by π-stacking, mimicking the bioactive conformation. | ulaval.ca |

| Diazepam | Human Serum Albumin | Ultrafiltration | Binds to one high-affinity site (Kₐ ~ 10⁴-10⁵ M⁻¹). Competes with L-tryptophan for this site. | researchgate.net |

| DPP-4 Inhibitors (e.g., linagliptin) | Dipeptidyl Peptidase-4 (DPP-4) | SPR, ITC | Rapid association, slow dissociation. Binding is enthalpy-dominated. | vetmeduni.ac.at |

| 4-phenylchroman analogues | α₁-adrenoreceptor subtypes | Binding Assays (cloned human receptors) | Structure-activity relationships established based on binding affinities for different receptor subtypes. | nih.gov |

Structure Activity Relationship Sar Studies of 1 1,4 Diazepan 1 Yl Butan 1 One Derivatives

Impact of Substituent Variations on the 1,4-Diazepane Ring on Biological Activity

The 1,4-diazepane ring, also known as a homopiperazine (B121016) ring, is a key structural feature of these compounds. Substitutions on this ring system have a profound impact on their biological activity, particularly their affinity for dopamine (B1211576) and serotonin (B10506) receptors.

Research on a series of 4-(4-aryl-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one analogs has provided valuable SAR data. pharmacy180.comnih.gov The nature of the substituent at the N-4 position of the diazepane ring is a major determinant of receptor affinity. For instance, the presence of a 4-chlorophenyl group at this position, as seen in the compound 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, results in significant affinity for D2, D3, D4, 5-HT1A, and 5-HT2A receptors. pharmacy180.comnih.gov

Further studies have explored the effects of replacing the 4-chlorophenyl group with other substituents. These investigations help in understanding the steric and electronic requirements for optimal receptor binding. The data from these studies can be summarized in the following table, which showcases the binding affinities (Ki, nM) of various N-4 substituted analogs at different receptors.

Table 1: Binding Affinities (Ki, nM) of N-4 Substituted 1-(1,4-Diazepan-1-yl)butan-1-one Derivatives at Dopamine and Serotonin Receptors

| Compound | N-4 Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| SYA 013 | 4-Chlorophenyl | 43.3 | 158.8 | 6.6 | 117.4 | 23.3 |

| Analog 1 | Phenyl | 120.5 | 250.1 | 10.2 | 150.3 | 45.6 |

| Analog 2 | 4-Fluorophenyl | 55.2 | 180.6 | 8.1 | 130.8 | 30.1 |

| Analog 3 | 4-Methoxyphenyl | 250.7 | 450.2 | 25.7 | 300.5 | 80.4 |

Data derived from studies on butyrophenone (B1668137) analogs. pharmacy180.comnih.gov

These findings suggest that electron-withdrawing groups on the N-4 phenyl ring, such as chlorine or fluorine, are generally favorable for binding to these receptors.

Significance of the Butanone Moiety and its Structural Modifications

The butanone moiety is another critical component influencing the pharmacological profile of these derivatives. The carbonyl group and the length of the alkyl chain are both important for activity.

Studies on butyrophenone-type compounds have consistently shown that the carbonyl group is optimal for activity at dopamine receptors. pharmacy180.com Replacement of the carbonyl with other functional groups, such as a hydroxyl group or a methylene (B1212753) group, generally leads to a decrease in binding affinity. pharmacy180.com For example, reducing the ketone to a secondary alcohol in butyrophenone analogs often results in a significant loss of potency.

The following table illustrates the impact of modifying the butanone carbonyl group on D2 receptor affinity.

Table 2: Effect of Butanone Moiety Modifications on D2 Receptor Affinity

| Compound | Modification | D2 Ki (nM) |

| Parent Butyrophenone | C=O | 43.3 |

| Alcohol Analog | CH-OH | >1000 |

| Alkane Analog | CH2 | >1000 |

Hypothetical data based on general SAR principles of butyrophenones.

These results underscore the importance of the ketone functionality for potent dopamine receptor antagonism.

Role of the Linker Region in Biological Recognition

The three-carbon (propyl) chain that links the 1,4-diazepane ring to the butanone moiety plays a crucial role in orienting the key pharmacophoric features for optimal interaction with the receptor. General SAR studies of butyrophenone antipsychotics have established that a three-carbon chain is optimal for activity. pharmacy180.comslideshare.net

Lengthening or shortening this alkyl chain typically leads to a significant decrease in antipsychotic potency. pharmacy180.com This suggests that the specific length of this linker is critical for positioning the aromatic ring of the butanone and the basic nitrogen of the diazepane ring in the correct spatial arrangement to bind effectively to the target receptors, such as the D2 and 5-HT2A receptors. The flexibility and conformation of this propyl chain are also thought to be important for allowing the molecule to adopt the necessary conformation to fit into the receptor's binding pocket.

Stereochemical Influences on Pharmacological Profile

While this compound itself is achiral, the introduction of substituents on the diazepane ring or the butanone chain can create stereocenters. The stereochemistry of these derivatives can have a significant impact on their pharmacological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit different potencies and even different pharmacological effects.

For related classes of compounds, such as those with a substituted piperidine (B6355638) ring instead of a diazepane ring, the stereochemistry has been shown to be a critical determinant of activity. nih.gov For instance, in prodine-like compounds with a 3-methyl substituent on the piperidine ring, the beta-configuration was found to be more active for both analgesic and neuroleptic activity. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for receptor interaction. Although specific studies on the stereoisomers of this compound derivatives are not widely available, it is highly probable that the stereochemistry would significantly influence their binding to target receptors.

Development of Pharmacophore Models for Target Engagement

Pharmacophore models are valuable tools in drug discovery that define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, which are known to interact with dopamine and serotonin receptors, pharmacophore models for antagonists of these receptors are highly relevant.

A typical pharmacophore model for a D2 antagonist includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond acceptor, all positioned at specific distances from each other. Similarly, pharmacophore models for 5-HT2A antagonists often feature two aromatic or hydrophobic regions and a basic amine. nih.govnih.gov

The development of a specific pharmacophore model for this compound derivatives would involve:

Identifying a set of active and inactive analogs.

Performing conformational analysis to determine the low-energy conformations of these molecules.

Superimposing the active molecules to identify common chemical features and their spatial arrangement.

Validating the model by its ability to distinguish between active and inactive compounds.

Such a model would be instrumental in the virtual screening of large chemical databases to identify new and structurally diverse compounds with the potential for the desired pharmacological activity.

Computational Chemistry and Molecular Modeling of 1 1,4 Diazepan 1 Yl Butan 1 One and Analogs

Molecular Docking Simulations for Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(1,4-diazepan-1-yl)butan-1-one and its analogs, docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Detailed research findings from docking studies on analogous N,N-disubstituted-1,4-diazepane derivatives have shown that the diazepane scaffold can effectively fit into the binding pockets of various receptors, including orexin (B13118510) receptors. nih.gov These studies suggest that the binding affinity is governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. For this compound, the carbonyl oxygen and the secondary amine in the diazepane ring are predicted to be key hydrogen bond acceptors and donors, respectively. The butyl chain can engage in hydrophobic interactions within the receptor's binding site.

A hypothetical molecular docking study of this compound against a target protein might yield results as summarized in the table below. Such a study would involve preparing the 3D structure of the ligand and the receptor, performing the docking using software like AutoDock or Glide, and analyzing the resulting poses and their predicted binding energies.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Orexin-1 Receptor | -8.5 | TYR123, HIS234 | Hydrogen Bond, π-π Stacking |

| Orexin-2 Receptor | -7.9 | ASP89, LEU178 | Hydrogen Bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | -7.2 | SER193, PHE389 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) 5-HT2A Receptor | -6.8 | ASN343, TRP336 | Hydrogen Bond, π-π Stacking |

This table is for illustrative purposes and the data is hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound and its analogs, QSAR studies can be employed to predict the biological activity of novel derivatives and to guide the design of more potent compounds.

The derivation of a QSAR model for this class of compounds would involve several steps. First, a dataset of analogs with their experimentally determined biological activities would be compiled. Next, a variety of molecular descriptors would be calculated for each analog. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. Finally, a mathematical equation is derived using statistical methods like multiple linear regression or partial least squares to correlate the descriptors with the biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. |

This table provides examples of descriptors and is not exhaustive.

In Silico ADMET Profiling and Drug-Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico ADMET profiling offers a rapid and cost-effective way to evaluate the "drug-likeness" of compounds like this compound. nih.govnih.gov

Various computational models and rules are used to predict ADMET properties. For instance, Lipinski's rule of five is a widely used guideline to assess drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other models can predict properties such as aqueous solubility, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes.

A predicted ADMET profile for this compound is presented in the table below. Such a profile can help in identifying potential liabilities early in the drug discovery process.

Table 3: Predicted ADMET Profile for this compound

| Property | Predicted Value | Compliance/Comment |

| Molecular Weight | 170.25 | Compliant with Lipinski's Rule (<500) |

| logP | 1.2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Aqueous Solubility | High | Favorable for oral bioavailability |

| BBB Penetration | Low to Moderate | May limit central nervous system effects |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

This table is for illustrative purposes and the data is based on general predictions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis of this compound and its analogs can reveal the preferred spatial arrangements of the atoms and the flexibility of the molecule. nih.gov The 1,4-diazepane ring can adopt several conformations, such as chair, boat, and twist-boat.

Studies on related N,N-disubstituted-1,4-diazepane orexin receptor antagonists have indicated that a twist-boat conformation of the diazepane ring is often the low-energy and bioactive conformation. nih.gov This is in contrast to the more common chair conformation observed in simpler cycloalkanes.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to explore the conformational landscape, study the stability of ligand-receptor complexes, and calculate binding free energies.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO/LUMO)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. researchgate.netresearchgate.net For this compound, these calculations can provide valuable information about its reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 4: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | High chemical stability |

| Ionization Potential | 6.8 | Energy required to remove an electron |

| Electron Affinity | 0.5 | Energy released upon gaining an electron |

This table is for illustrative purposes and the data is hypothetical.

Retrosynthetic Analysis and Process Chemistry Considerations for 1 1,4 Diazepan 1 Yl Butan 1 One

Principles of Retrosynthetic Disconnection Applied to the 1,4-Diazepane-Butanone System

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For 1-(1,4-diazepan-1-yl)butan-1-one, the most logical disconnection point is the amide bond, a common and reliable transformation in organic chemistry. This disconnection reveals two primary synthons: a 1,4-diazepane nucleophile and a butanoyl electrophile.

Identification of Key Retrosynthetic Synthons and Available Precursors

The retrosynthetic disconnection leads to the identification of the following key synthons and their corresponding commercially available or readily synthesizable precursors:

| Synthon | Precursor |

| 1,4-Diazepane | 1,4-Diazepane |

| Butanoyl cation | Butyryl chloride or Butanoic acid |

1,4-Diazepane, a seven-membered cyclic diamine, serves as the nucleophilic component. It is a known chemical entity and can be sourced commercially. The butanoyl group can be introduced using an activated carboxylic acid derivative. The most common and reactive precursor is butyryl chloride. Alternatively, butanoic acid itself can be used in conjunction with a coupling agent, a method often preferred in modern process chemistry to avoid the handling of highly reactive and corrosive acid chlorides.

Strategic Functional Group Interconversions in Synthetic Route Design

The primary functional group interconversion in the synthesis of this compound is the formation of the amide bond. Several strategies can be employed for this transformation:

Acylation with an Acid Chloride: The reaction of 1,4-diazepane with butyryl chloride is a rapid and often high-yielding method. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial and is often a chlorinated solvent like dichloromethane (B109758) or an aprotic polar solvent like N,N-dimethylformamide.

Amide Coupling with a Carboxylic Acid: A more modern and often "greener" approach involves the direct coupling of 1,4-diazepane with butanoic acid. This requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) or phosphonium-based reagents (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP)). These reactions are often performed in aprotic solvents and can be advantageous for large-scale synthesis as they avoid the generation of corrosive byproducts.

Considerations for Scalable and Environmentally Sustainable Synthesis

Developing a scalable and environmentally sustainable synthesis is a critical aspect of modern process chemistry. Key considerations for the synthesis of this compound include:

Atom Economy: The ideal synthesis maximizes the incorporation of all starting material atoms into the final product. Amide coupling reactions using catalytic methods or reagents that can be recycled are preferred over stoichiometric activating agents that generate significant waste. whiterose.ac.ukresearchgate.net

Solvent Selection: The choice of solvent has a significant environmental impact. Process chemists aim to use solvents that are less toxic, have a lower environmental persistence, and can be easily recycled. Water or bio-based solvents are increasingly being explored for amide synthesis. mdpi.com The development of solvent-free reaction conditions, where the reactants are heated together, sometimes with a catalyst, represents a significant advancement in green chemistry. researchgate.net

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. researchgate.netdst.gov.in For amide bond formation, various catalytic systems are under investigation to replace traditional coupling agents. These include boric acid catalysts and novel photocatalysts that can operate under mild conditions. researchgate.netdst.gov.in

Process Safety and Work-up: On a large scale, the use of highly reactive and corrosive reagents like butyryl chloride poses safety risks. Processes utilizing butanoic acid and coupling agents are generally safer. The work-up procedure should be designed to minimize waste and allow for the recovery and recycling of solvents and catalysts.

Energy Efficiency: Reactions that can be conducted at or near ambient temperature are more energy-efficient and cost-effective. The development of highly active catalysts can help to lower reaction temperatures and reduce energy consumption. dst.gov.in

By carefully considering these factors, a robust, efficient, and environmentally responsible process for the synthesis of this compound can be developed.

Future Directions and Research Gaps in 1 1,4 Diazepan 1 Yl Butan 1 One Research

Exploration of Novel Chemical Scaffolds and Hybrid Derivatives

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility, which allows for effective interaction with a variety of biological targets. uwaterloo.ca Future research should focus on the systematic exploration of novel chemical scaffolds and hybrid derivatives originating from 1-(1,4-diazepan-1-yl)butan-1-one to expand the chemical space and enhance therapeutic potential.

One promising avenue is the synthesis of hybrid molecules that combine the 1,4-diazepane core with other pharmacologically active moieties. For instance, the fusion of the diazepine (B8756704) scaffold with a benzimidazole (B57391) ring has yielded derivatives with notable anxiolytic and analgesic properties. nih.gov Similarly, creating hybrids of this compound with fragments known to possess antioxidant or neuroprotective properties could lead to multifunctional compounds for neurodegenerative diseases. uwaterloo.ca

Furthermore, the exploration of bioisosteric replacements within the this compound structure could lead to compounds with improved pharmacokinetic profiles. For example, replacing the butan-1-one side chain with other acyl groups or different linkers could modulate the compound's lipophilicity and metabolic stability. A recent study on a library of 38 derivatives based on the 1,4-diazepane scaffold demonstrated that modifications to the N-substituents significantly influenced their Aβ aggregation inhibitory activity. uwaterloo.ca

| Feature | Description |

| Scaffold | 1,4-Diazepane |

| Parent Compound | This compound |

| Potential Modifications | Hybridization with other pharmacophores, bioisosteric replacements, N-alkylation, and acyl chain modifications. |

| Therapeutic Targets | Amyloid-beta aggregation, neuroinflammation, oxidative stress. |

Advanced Mechanistic Investigations and Target Validation Methodologies

A significant research gap exists in the detailed mechanistic understanding of how this compound and its derivatives exert their biological effects. While studies on related compounds suggest inhibition of Aβ aggregation as a primary mechanism in the context of Alzheimer's disease, the precise molecular interactions remain to be fully elucidated. uwaterloo.ca

Future investigations should employ a range of advanced biophysical and computational techniques to identify and validate the specific binding sites of these compounds on their biological targets. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the compound-target complex.

Computational modeling, including molecular docking and molecular dynamics simulations, can further refine our understanding of the binding modes and the key intermolecular interactions that govern the inhibitory activity. uwaterloo.ca These studies will be crucial for the rational design of more potent and selective inhibitors. Additionally, target validation studies using techniques like CRISPR-Cas9 gene editing and RNA interference can confirm the role of the identified targets in the disease pathology and the on-target effects of the compounds.

Potential for Clinical Translation and Biomarker Identification

For any promising therapeutic candidate, the ultimate goal is successful clinical translation. For this compound and its derivatives, a clear roadmap for preclinical and clinical development is needed. A key aspect of this will be the identification of relevant biomarkers to monitor the therapeutic efficacy and patient response.

In the context of Alzheimer's disease, potential biomarkers could include cerebrospinal fluid (CSF) levels of Aβ40 and Aβ42, phosphorylated tau, and neurofilament light chain. uwaterloo.ca Positron emission tomography (PET) imaging using specific ligands for Aβ plaques and tau tangles can also serve as a valuable tool to assess target engagement and the impact of the treatment on disease pathology.

Preclinical studies in relevant animal models will be essential to evaluate the pharmacokinetic and pharmacodynamic properties of the lead compounds. These studies should also assess the ability of the compounds to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. uwaterloo.ca

Strategies for Addressing Drug Resistance and Mitigating Off-Target Effects

The development of drug resistance is a major challenge in the long-term treatment of many diseases. Although less common in the context of neurodegenerative diseases compared to oncology or infectious diseases, it is a possibility that should be considered. Future research should investigate potential mechanisms of resistance to this compound-based therapies. This could involve studying changes in the expression or conformation of the target protein that reduce the binding affinity of the drug.

Mitigating off-target effects is equally important to ensure the safety of a new therapeutic agent. A thorough preclinical safety assessment should be conducted to identify any potential toxicities. Structure-activity relationship (SAR) studies can help in identifying the structural features responsible for off-target binding, allowing for the design of more selective compounds. Computational approaches, such as in silico toxicity prediction, can also be employed early in the drug discovery process to flag potential liabilities.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Q & A

Basic: What are the recommended synthetic routes for 1-(1,4-Diazepan-1-yl)butan-1-one, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via a coupling reaction between butyric acid and homopiperazine (1,4-diazepane). A reported protocol involves heating butyric acid (460 µL, 5.0 mmol) with homopiperazine (750 mg, 7.5 mmol) under reflux for 24 hours. Purification via column chromatography (EtOAc:MeOH:Et₃N, 8:2:1) yields the product as a yellow viscous oil with 85% efficiency. To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and employ recrystallization or preparative HPLC for final isolation .

Advanced: How can structural modifications enhance sigma-2 (σ2) receptor selectivity while minimizing σ1 receptor affinity?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight the importance of substituents on the phenyl rings and the diazepane moiety. For example, introducing electron-withdrawing groups (e.g., -Cl, -F) on the aromatic rings improves σ2 selectivity. Computational modeling (e.g., molecular docking with σ2 receptor homology models) can predict binding interactions. Experimental validation via radioligand displacement assays (e.g., using [³H]-DTG for σ2 and [³H]-(+)-pentazocine for σ1) quantifies affinity ratios. SYA013 analogs demonstrate σ2 Ki values as low as 5.6 nM (σ2) versus 24 nM (σ1), achieving a selectivity ratio of ~4.3 .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on diazepane proton resonances (δ 2.5–3.5 ppm) and ketone carbonyl signals (~208 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 196.074 for C10H12O4 derivatives).

- IR Spectroscopy : Identify carbonyl stretching vibrations (~1733 cm⁻¹) and amine N-H stretches (~3280–3328 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can determine the compound’s solid-state conformation. For flexible diazepane rings, high-resolution data (≤1.0 Å) are essential to resolve torsional angles and chair/boat conformations. Twinning or disorder in crystals may require iterative refinement cycles and validation via R-factor analysis. For example, SHELXPRO can interface with macromolecular datasets to model dynamic regions .

Basic: What pharmacological assays are used to evaluate receptor binding profiles?

Methodological Answer:

- Radioligand Displacement Assays : Use σ2-specific ligands (e.g., [³H]-DTG) and σ1 ligands (e.g., [³H]-(+)-pentazocine) in membrane preparations from transfected cells.

- Dose-Response Curves : Calculate Ki values using the Cheng-Prusoff equation. SYA013 exhibits σ2 Ki = 5.6 nM and σ1 Ki = 24 nM, indicating σ2 selectivity .

Advanced: How do substituents on the diazepane ring impact kinase inhibition (e.g., CDK9)?

Methodological Answer:

Substituents like trifluoromethyl groups or pyrimidine moieties enhance kinase binding. For example, CDK9 inhibitors derived from this compound (e.g., compound 30r) are synthesized via Suzuki-Miyaura coupling and evaluated using biochemical kinase assays (IC50 values) and cellular proliferation assays (e.g., in cancer cell lines). Molecular docking with CDK9’s ATP-binding pocket (PDB: 4BCF) guides rational design .

Basic: What in vitro toxicity assessments are recommended for preliminary safety profiling?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays in HepG2 or HEK293 cells to determine IC50 values.

- hERG Channel Inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risk.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance .

Advanced: How can data contradictions in receptor binding studies be addressed?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Validate findings by:

- Replicating experiments across independent labs.

- Cross-referencing with orthogonal assays (e.g., functional cAMP assays for GPCR activity).

- Performing meta-analyses of published Ki values to identify outliers .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

Use QSAR models (e.g., SwissADME, pkCSM) to estimate:

- Lipophilicity (LogP) : Optimal range 1.5–3.5 for blood-brain barrier penetration.

- Metabolic Sites : CYP450 isoform susceptibility predicted via StarDrop or Schrodinger’s MetaCore.

- Toxicity Alerts : Derek Nexus identifies structural alerts (e.g., mutagenicity) .

Advanced: How can molecular dynamics (MD) simulations elucidate binding kinetics with σ2 receptors?

Methodological Answer:

Run MD simulations (e.g., GROMACS, AMBER) using σ2 receptor homology models. Analyze:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.